![molecular formula C18H12F3N5S B2476366 3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-19-1](/img/structure/B2476366.png)
3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a sulfanyl group, and a triazolopyridazine ring . It’s part of a class of compounds known as triazolopyridazines, which have been studied for their potential applications in various fields, including medicine and agriculture .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The presence of a trifluoromethyl group can influence the compound’s reactivity and physical properties . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The trifluoromethyl group, for example, is known for its high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a trifluoromethyl group could affect its polarity, solubility, and reactivity . The exact properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties. In a study by Zhang et al., novel derivatives were synthesized and evaluated for in vitro antibacterial activity. Compound 2e demonstrated excellent antibacterial efficacy against both Gram-positive Staphylococcus aureus (MIC: 32 μg/mL) and Gram-negative Escherichia coli (MIC: 16 μg/mL), comparable to the first-line antibacterial agent ampicillin .
Metal-Organic Frameworks (MOFs)
The ligand 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid has been used to construct metal-organic frameworks (MOFs) with zinc, cadmium, cobalt, and nickel. These MOFs exhibit interesting structural features and could find applications in catalysis, gas storage, or drug delivery .
Medicinal Chemistry
Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been explored for their medicinal facets. These compounds may have potential as antitumor agents, antimicrobial drugs, or even as materials for energetic formulations .
Drug Discovery
Given the wide range of biological activities associated with triazolo[4,3-a]pyrazine derivatives, further investigations could uncover additional applications. Researchers might explore their potential as antidiabetic agents, anti-platelet aggregators, or anticonvulsants .
Other Applications
While the above fields highlight specific areas, it’s worth noting that this compound’s unique structure may inspire novel applications. Researchers should consider its physicochemical properties, reactivity, and interactions with biological targets.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and differentiation .
Mode of Action
The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, thereby disrupting the signaling pathways they are involved in . The compound’s interaction with its targets results in changes in cellular processes, such as cell growth and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and angiogenesis . By inhibiting these pathways, the compound can potentially disrupt the growth and survival of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-3-12(4-6-14)11-27-16-8-7-15-23-24-17(26(15)25-16)13-2-1-9-22-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIANZNHDWEKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2476286.png)
![N-isobutyl-3-(5-oxo-1-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2476291.png)
![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)
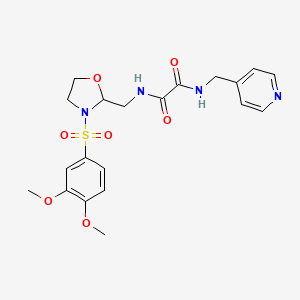
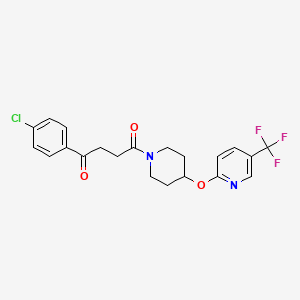
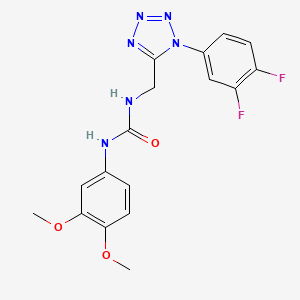
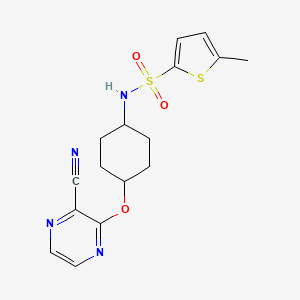
![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)
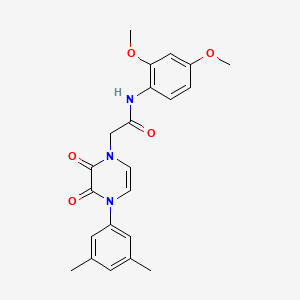

![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)
